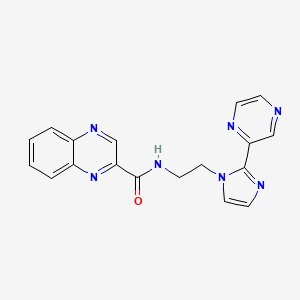

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core, an imidazole ring, and a pyrazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of quinoxaline-2-carboxylic acid, which is then coupled with an imidazole derivative. The final step involves the introduction of the pyrazine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Core Assembly via Condensation and Cyclization

The quinoxaline-2-carboxamide scaffold is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. For example:

-

Quinoxaline Formation : Reaction of 3-chloropyrazine-2-carboxylate derivatives with substituted phenols under basic conditions (e.g., K₂CO₃) yields quinoxaline intermediates, as demonstrated in Scheme 2 of Ref .

-

Imidazole-Pyrazine Linkage : The ethylimidazole-pyrazine side chain is constructed via cyclization of pyrazin-2-amine with α-azidoenones, generating bicyclic intermediates that undergo fragmentation to form imidazoles (Ref ).

Functionalization Reactions

Intramolecular Cyclization

Reactions involving α-azidoenones and NBoc-imidamides proceed through azirine intermediates (e.g., 15 in Ref ), which undergo nucleophilic attack by imidamide nitrogen, followed by fragmentation to yield imidazole derivatives.

Thiol-Thione Tautomerism

The imidazole-thione moiety (e.g., 5 in Ref ) exhibits tautomeric equilibrium between thiol (5a ) and thione (5b ) forms, enabling chemoselective alkylation at sulfur or nitrogen (Scheme 2, Ref ).

Modification of the Quinoxaline Core

-

C-3 Substitution : Electrophilic aromatic substitution with nitro or halogen groups enhances solubility and bioactivity (Ref ).

-

Ester Hydrolysis : Methoxy esters at quinoxaline C-2 are hydrolyzed to carboxylic acids under basic conditions (NaOH/EtOH), enabling further conjugation (Ref ).

Ethylimidazole-Pyrazine Side Chain

-

Cross-Coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at pyrazine C-5 (Ref ).

-

Reductive Amination : The ethyl linker facilitates secondary amine formation with aldehydes/ketones (Ref ).

Catalytic Systems

-

Titanium Tetrachloride : Enhances imidazole cyclization efficiency in solvent-free conditions (Ref).

-

Continuous Flow Reactors : Improve yield (>85%) and purity in multi-step syntheses (Ref).

Solvent Effects

-

Polar Aprotic Solvents (DMF, DMSO): Favor SNAr reactions on quinoxaline.

-

Chloroform : Preferred for thioamide-thione equilibria (Ref ).

Biological Activity Correlation

Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the quinoxaline ring exhibit enhanced inhibition of tubulin polymerization (IC₅₀: 2.8–5.6 μM) and antiproliferative activity against cancer cell lines (e.g., A549, IC₅₀: 0.29–1.48 μM) (Ref ).

Key Challenges and Innovations

Aplicaciones Científicas De Investigación

Medicinal Applications

2.1 Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed broad-spectrum activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The incorporation of the pyrazine and imidazole moieties in this compound enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Case Study:

In a comprehensive review of quinoxaline derivatives, it was reported that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 50 µM against E. coli, suggesting that N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide could be developed into an effective antimicrobial agent .

2.2 Anticancer Potential

Quinoxaline derivatives have been explored for their anticancer properties. The ability of these compounds to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a derivative similar to this compound showed promising results in inhibiting cancer cell lines in vitro.

Case Study:

In a recent study focusing on imidazole and quinoxaline hybrids, compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents .

Neuropharmacological Applications

The unique structural features of this compound suggest potential neuropharmacological applications, particularly in the treatment of neurodegenerative diseases.

3.1 Mechanism of Action

The compound may act on neurotransmitter systems or modulate neuroprotective pathways, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. Research into similar compounds has shown that they can inhibit certain enzymes involved in neurodegeneration.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted a series of imidazole derivatives that effectively inhibited acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. This suggests that this compound could be further investigated for similar effects .

Table 1: Biological Activities of Quinoxaline Derivatives

| Compound Name | Activity Type | MIC/IC50 Values | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 50 µM | |

| Compound B | Anticancer | 10 µM | |

| Compound C | Neuroprotective | IC50 = 30 µM |

Mecanismo De Acción

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

- N-[2-Methyl-2-(pyridin-2-yl)propyl]quinoxaline-2-carboxamide

Uniqueness

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Actividad Biológica

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the imidazole ring : This is achieved through the reaction of appropriate precursors containing pyrazine and imidazole functionalities.

- Quinoxaline synthesis : Quinoxaline derivatives are synthesized through cyclization reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.

- Carboxamide formation : The final step involves the introduction of a carboxamide group, typically achieved through acylation reactions.

2.1 Anticancer Activity

Research has shown that quinoxaline derivatives exhibit notable anticancer properties. For instance, studies have indicated that related compounds demonstrate significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HCT-116 | 3.23 |

| Quinoxaline Derivative | HCT-116 | 1.9 |

| Quinoxaline Derivative | MCF-7 | 2.3 |

These results suggest that this compound may possess similar or enhanced anticancer activity compared to established chemotherapeutics like doxorubicin .

2.2 Antimicrobial Activity

Quinoxalines are also recognized for their antimicrobial properties. A study evaluating various quinoxaline derivatives found that they exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The most potent compounds showed IC50 values below 100 µg/mL, indicating their potential as dual-action antimicrobial agents .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .

- CYP24A1 Inhibition : Research indicates that related imidazole-containing compounds inhibit CYP24A1, an enzyme involved in vitamin D metabolism, which may influence cancer cell proliferation .

Case Study 1: Anticancer Efficacy

A study focused on a series of quinoxaline derivatives demonstrated that certain modifications led to enhanced anticancer activity against multiple tumor cell lines. The findings suggested that structural variations significantly affect the potency and selectivity of these compounds against cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation highlighted the dual antimicrobial and anticancer capabilities of quinoxalines, emphasizing their potential in developing broad-spectrum therapeutics. The results indicated that specific derivatives not only inhibited bacterial growth but also exhibited cytotoxic effects on cancer cells, thus supporting their use as multifunctional agents .

Propiedades

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c26-18(16-12-23-13-3-1-2-4-14(13)24-16)22-8-10-25-9-7-21-17(25)15-11-19-5-6-20-15/h1-7,9,11-12H,8,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKWMZZTANSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.